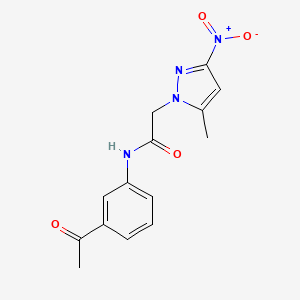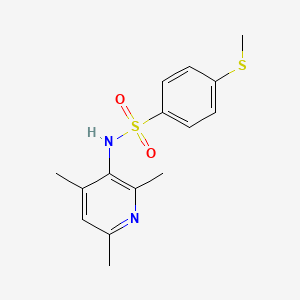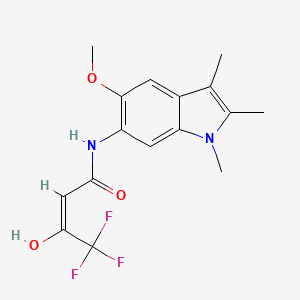![molecular formula C8H7N5O2S B11069372 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B11069372.png)
2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide typically involves the reaction of 1-methyl-3-nitro-1H-1,2,4-triazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-1,2,4-triazole: Similar structure but lacks the pyridyl sulfide group.
1-Methyl-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the pyridyl sulfide group.
2-Pyridyl sulfide: Lacks the triazole ring.
Uniqueness
1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide is unique due to the presence of both the triazole ring and the pyridyl sulfide group. This combination imparts specific chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C8H7N5O2S |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]pyridine |
InChI |
InChI=1S/C8H7N5O2S/c1-12-8(10-7(11-12)13(14)15)16-6-4-2-3-5-9-6/h2-5H,1H3 |
InChI Key |
BFUZSKZNEWYCID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11069310.png)
![1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11069317.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-N'-(quinolin-5-yl)ethanediamide](/img/structure/B11069318.png)


![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11069331.png)
![2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B11069335.png)
![(1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11069339.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B11069362.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)
